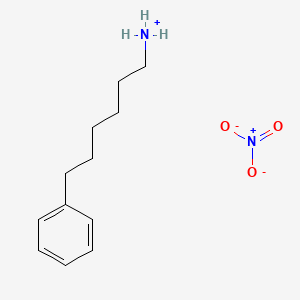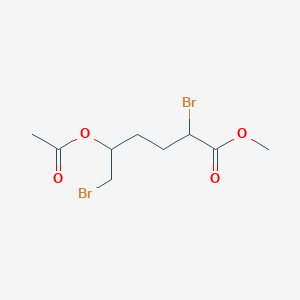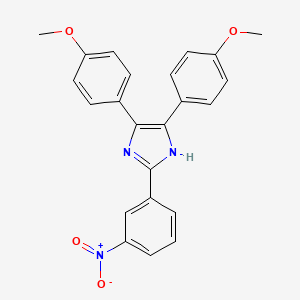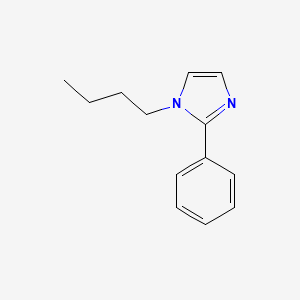![molecular formula C14H20N2 B14302676 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine CAS No. 113852-25-8](/img/structure/B14302676.png)
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine is a complex organic compound with a unique structure that includes a quinoline core fused with a cycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a quinoline derivative, the cyclization can be achieved using reagents such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and high-throughput screening can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) to yield fully saturated derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, fully saturated cycloheptane-quinoline compounds, and functionalized amine derivatives.
Aplicaciones Científicas De Investigación
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine exerts its effects is primarily through its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction cascades and metabolic processes, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU): A structurally related compound used as a strong base in organic synthesis.
Atractylone: Another compound with a similar fused ring structure, known for its biological activity.
γ-Patchoulene: A compound with a similar bicyclic structure, used in fragrance and flavor industries.
Uniqueness
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical reactivity and potential biological activity
Propiedades
| 113852-25-8 | |
Fórmula molecular |
C14H20N2 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2,3,4,6,7,8,9,10-octahydro-1H-cyclohepta[b]quinolin-11-amine |
InChI |
InChI=1S/C14H20N2/c15-14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14/h1-9H2,(H2,15,16) |
Clave InChI |
KLJCUIAGKSSLKY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(CC1)N=C3CCCCC3=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


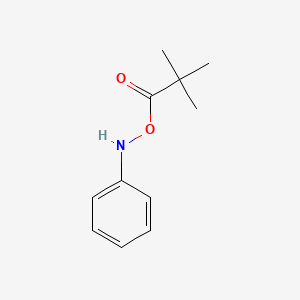

![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
